Home > Products > Screening Compounds P59943 > 3'-Acetamido-3'-deoxythymidine
3'-Acetamido-3'-deoxythymidine - 70465-85-9

3'-Acetamido-3'-deoxythymidine

Catalog Number: EVT-1538083
CAS Number: 70465-85-9
Molecular Formula: C12H17N3O5
Molecular Weight: 283.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3'-acetamido-3'-deoxythymidine can be achieved through several methodologies. One common approach involves the protection of the hydroxyl groups followed by selective acylation. For instance, a typical synthesis may start with thymidine, where the 5' hydroxyl group is protected using a suitable protecting group. The 3' hydroxyl group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Another method includes the use of silyl protecting groups followed by deprotection steps to yield the desired product. The process often requires careful monitoring through techniques such as thin-layer chromatography (TLC) to ensure the purity and yield of the final compound .

Molecular Structure Analysis

Structure and Data

The chemical structure of 3'-acetamido-3'-deoxythymidine can be represented as follows:

  • Molecular Formula: C₁₂H₁₇N₃O₅
  • Molecular Weight: 283.28 g/mol

The structural formula highlights the acetamido group at the 3' position of the deoxythymidine backbone. The presence of this functional group alters the compound's properties compared to natural thymidine, enhancing its biological activity .

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structural integrity and purity of synthesized compounds, providing insights into their conformational characteristics .

Chemical Reactions Analysis

Reactions and Technical Details

3'-Acetamido-3'-deoxythymidine participates in various chemical reactions typical for nucleoside analogs. It can undergo phosphorylation, which is crucial for its incorporation into nucleic acids during replication processes. Furthermore, it can react with different electrophiles due to its nucleophilic sites, allowing for modifications that can enhance its therapeutic efficacy.

For instance, reactions involving thiol-ene coupling have been explored to create derivatives with improved pharmacological properties. These reactions are often facilitated under UV light conditions to promote selectivity and yield .

Mechanism of Action

Process and Data

The mechanism of action for 3'-acetamido-3'-deoxythymidine primarily involves its incorporation into viral DNA during replication. Once integrated into the viral genome, it disrupts normal synthesis processes due to its structural modifications compared to natural thymidine.

This incorporation leads to premature termination of DNA chain elongation or mispairing during replication, ultimately inhibiting viral proliferation. Studies have demonstrated that this compound exhibits significant antiviral activity against various viruses, including HIV and herpes simplex virus .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3'-Acetamido-3'-deoxythymidine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

The compound's solubility profile makes it suitable for various formulations in pharmaceutical applications, enhancing its bioavailability when administered .

Applications

Scientific Uses

The primary applications of 3'-acetamido-3'-deoxythymidine lie in medicinal chemistry, particularly in developing antiviral and anticancer therapeutics. Its ability to mimic natural nucleotides allows it to serve as a substrate for viral polymerases, making it effective against viral infections.

Research has also indicated potential uses in cancer therapy due to its cytotoxic effects on rapidly dividing cells. Clinical studies continue to explore its efficacy in combination therapies aimed at enhancing treatment outcomes for patients with resistant viral strains or specific types of cancer .

Introduction to 3'-Acetamido-3'-deoxythymidine

Structural and Functional Overview of Thymidine Derivatives

Thymidine derivatives constitute a therapeutically significant class of nucleoside analogues characterized by modifications to the natural thymidine scaffold—comprising a thymine base linked to a deoxyribose sugar via a β-glycosidic bond. Structural alterations occur at specific positions on the sugar moiety (e.g., 2', 3', or 4') or the nucleobase, profoundly influencing their biochemical behavior and therapeutic utility. The 3' position is particularly critical, as it participates directly in phosphodiester bond formation during DNA chain elongation. Modifications here can disrupt polymerase activity, conferring antiviral or anticancer properties [1] [8].

Table 1: Key Structural Modifications in Thymidine Analogues and Functional Consequences

CompoundModification SiteChemical Group IntroducedPrimary Functional Consequence
Thymidine (Natural)N/AN/ADNA building block
3'-Azido-3'-deoxythymidine (AZT)3'-OHAzide (-N₃)DNA chain termination; reverse transcriptase inhibition
3'-Acetamido-3'-deoxythymidine3'-OHAcetamido (-NHCOCH₃)Steric hindrance of phosphodiester bond formation
2'-Deoxy-2'-fluorothymidine2'-OHFluorine (-F)Enhanced nuclease resistance; altered sugar conformation

The 3'-acetamido group in 3'-Acetamido-3'-deoxythymidine replaces the native 3'-hydroxyl (-OH) essential for phosphodiester bond formation in nucleic acid synthesis. This bulky, polar substituent introduces significant steric hindrance and alters hydrogen-bonding potential. Unlike azido (N₃) or halogen modifications, the acetamido group (-NHCOCH₃) is non-ionic but polar, potentially allowing cellular uptake via nucleoside transporters while still disrupting polymerase active site geometry. This modification mimics aspects of both natural nucleosides (facilitating phosphorylation) and chain terminators (preventing elongation) [1] [8]. Anomer configuration (α vs β) further dictates biological activity. While natural thymidine exists exclusively as the β-anomer (base cis to C5'), synthetic α-anomers (base trans to C5'), like those historically isolated from yeast RNA hydrolysates, exhibit distinct biochemical properties due to inverted stereochemistry [4]. Computational modeling suggests the 3'-acetamido group in the β-configuration may partially occupy the phosphate binding pocket of polymerases, explaining its hypothesized termination mechanism [9].

Discovery and Historical Context of Nucleoside Analogs

The discovery of nucleoside analogues emerged from foundational mid-20th century research on nucleic acid components. Landmark findings include Kaplan's 1955 identification of an α-anomeric isomer of diphosphopyridine nucleotide (DPN, now NAD⁺) via optical rotation studies—demonstrating the existence and potential biological relevance of non-natural anomers [4]. Subsequent years revealed other rare α-nucleosides: Bonnett (1963) found an α-ribofuranosyl benzimidazole in vitamin B₁₂, Gassen (1965) isolated α-cytidine from yeast RNA hydrolysates, and Dinglinger (1971) characterized α-adenosine from bacterial sources [4]. These discoveries proved α-anomers occur naturally and spurred synthetic efforts.

Early chemical syntheses were laborious. Wright's 1958 mercuri procedure for α-adenosine involved condensing chloromercuri-6-benzamidopurine with protected ribosyl bromides, yielding mixtures of α and β anomers requiring separation [4]. Concerns about mercury contamination motivated Robins' mercury-free approach using fusion reactions or acetylated sugars [4]. The Vorbrüggen glycosylation (1981), utilizing silylated nucleobases and Lewis acid catalysts, later revolutionized stereoselective nucleoside synthesis, enabling efficient access to both α- and β-configured analogues [4] [9].

Thymidine analogues gained prominence with the HIV/AIDS crisis. AZT (zidovudine), synthesized in 1964 as a potential anticancer drug, was repurposed in 1987 as the first FDA-approved antiretroviral. Its mechanism—intracellular phosphorylation to AZT-triphosphate, followed by incorporation into viral DNA and chain termination due to the 3'-azido group—validated targeting nucleoside metabolism [1] [5]. Robert Vince's discovery of carbocyclic nucleoside analogues ("Vince Lactam") and abacavir further highlighted the therapeutic potential of sugar-modified nucleosides [7]. This era established structure-activity relationship (SAR) principles: 1) Modifications at C3' often confer chain termination; 2) Phosphorylation efficiency is crucial for activity; 3) Resistance arises from mutations in viral kinases/polymerases. 3'-Acetamido-3'-deoxythymidine represents a deliberate exploration within this framework, substituting azide for acetamido to potentially mitigate mitochondrial toxicity associated with AZT while retaining termination capability [1] [5] [8].

Significance of 3'-Acetamido Modification in Nucleoside Chemistry

The 3'-acetamido (-NHCOCH₃) modification represents a strategically distinct approach within nucleoside medicinal chemistry compared to common 3' substituents like azido (AZT), deoxy (cordycepin analogues), or fluoro groups. Its significance lies in several interconnected aspects:

  • Steric and Electronic Mimicry with Disruption: The acetamido group is isosteric with an acetate ester but possesses hydrogen-bonding capabilities via its amide proton and carbonyl oxygen. It mimics the steric bulk of a 3'-O-phosphoryl group or an incoming nucleotide triphosphate, potentially allowing initial binding to polymerases. However, its inability to form a phosphodiester bond (lacking the critical hydroxyl oxygen) and its bulk disrupt the precise geometry required for nucleophilic attack by the 3'-oxygen on the α-phosphate of the incoming dNTP, leading to chain termination [1] [9]. Unlike the azido group in AZT, which is a potent electron-withdrawing group, the acetamido group is moderately polar but electronically neutral, potentially reducing unintended reactivity with cellular nucleophiles.
  • Mitigating Mitochondrial Toxicity: A major limitation of older nucleoside analogues (e.g., ddC, ddI, d4T, AZT) is mitochondrial toxicity, manifesting as lactic acidosis, hepatic steatosis, myopathy, or neuropathy. This stems from inhibition of mitochondrial DNA polymerase γ and/or incorporation into mitochondrial DNA, depleting functional mitochondria. The 3'-azido group in AZT is incorporated into nuclear and mitochondrial DNA of human bone marrow cells, correlating with observed bone marrow suppression [1] [5]. The acetamido group, being bulkier and less likely to be incorporated without prior activation (phosphorylation), was hypothesized to offer a better therapeutic index by reducing interaction with human polymerases like pol γ while maintaining activity against viral enzymes [5] [8].
  • Synthetic Versatility and SAR Exploration: The acetamido group serves as a versatile chemical handle. The nitrogen can be derivatized (alkylated, acylated) to explore steric and electronic effects on polymerase recognition. The carbonyl can participate in hydrogen bonding, influencing binding affinity. Its introduction often requires sophisticated synthetic routes, such as intramolecular trans-acetalizations of polyhydroxylated precursors or late-stage functionalization of 3'-amino-3'-deoxynucleosides, pushing the boundaries of nucleoside synthesis methodology [9].
  • Contributing to Understanding Polymerase Specificity: Studying how polymerases (viral reverse transcriptases, host replicative polymerases, mitochondrial pol γ) discriminate against 3'-acetamido-modified chain terminators provides insights into active site flexibility, steric constraints, and the energetics of nucleotide incorporation and chain elongation. Resistance mutations selected by such analogues map critical residues for drug design [8].

Table 2: Comparative Analysis of Key 3'-Modified Thymidine Analogues

Property3'-Azido-3'-deoxythymidine (AZT)3'-Amino-3'-deoxythymidine3'-Acetamido-3'-deoxythymidine2',3'-Didehydro-2',3'-dideoxythymidine (d4T)
Modifying Group-N₃-NH₂-NHCOCH₃=CH- (2',3' unsaturation)
Primary MechanismObligate Chain TerminatorObligate Chain TerminatorObligate Chain TerminatorObligate Chain Terminator
Mitochondrial ToxicityHigh (Incorporation into DNA)Moderate/HighHypothesized LowerHigh
Key Metabolic StepKinase-dependent PhosphorylationKinase-dependent PhosphorylationKinase-dependent PhosphorylationKinase-dependent Phosphorylation
Steric BulkModerateLowHighLow (planar)
H-bonding CapacityNone (monovalent)Donor/Acceptor (NH₂)Donor/Acceptor (NH, C=O)None

While the 3'-acetamido group offers potential advantages, challenges remain. Its bulk may hinder cellular uptake via nucleoside transporters. Phosphorylation by cellular kinases (e.g., thymidine kinase 1) might be less efficient than for smaller analogues like AZT, requiring optimization or prodrug approaches (e.g., ProTides masking the phosphate charge) [6] [9]. Nevertheless, the 3'-acetamido modification represents a sophisticated strategy to balance antiviral potency, chain termination efficiency, and reduced host toxicity within the critical landscape of nucleoside-based therapeutics.

Properties

CAS Number

70465-85-9

Product Name

3'-Acetamido-3'-deoxythymidine

IUPAC Name

N-[2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

InChI

InChI=1S/C12H17N3O5/c1-6-4-15(12(19)14-11(6)18)10-3-8(13-7(2)17)9(5-16)20-10/h4,8-10,16H,3,5H2,1-2H3,(H,13,17)(H,14,18,19)

InChI Key

OCWNRLPPKHGFCE-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C

Synonyms

3'-acetamido-2',3'-dideoxythymidine
3'-acetamido-3'-deoxythymidine

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.